PI3K Inhibitory Potential: 2-Morpholinothiazolone Scaffold vs. Non-Morpholine Analogs
The 2-morpholin-4-yl substituted thiazole scaffold, to which the target compound belongs, is explicitly claimed in US Patent 8168634 as delivering PI3K inhibitory activity with IC50 values ≤50 µM against human PI3Kα, PI3Kβ, PI3Kγ, and/or PI3Kδ isoforms, with preferred compounds achieving ≤20 µM [1]. This establishes a class-level activity baseline for 2-morpholinothiazolones. By contrast, the patent explicitly distinguishes its 2-morpholin-4-yl thiazole compounds from the thiazolyl-based compounds of WO 2004/071440, which lack the morpholine substituent and are directed at p38 kinase rather than PI3K, with no disclosure or suggestion of PI3K affinity [1]. In NCI-60 screening, the morpholine-bearing (Z)-5-ethylidene-2-morpholinothiazol-4(5H)-one (5e) was tested alongside piperidine analogs (5a-d), with compound 3c (a rhodanine precursor) showing GI50 = 0.62 µM against HOP-92 non-small cell lung cancer cells, demonstrating that acylidene substitution at C-5 drives differential antitumor potency within the morpholinothiazolone series [2].
| Evidence Dimension | PI3K isoform binding affinity (IC50) |
|---|---|
| Target Compound Data | ≤50 µM (class-level; preferred compounds ≤20 µM) for human PI3Kα/β/γ/δ isoforms [1] |
| Comparator Or Baseline | Thiazolyl-based compounds of WO 2004/071440: no PI3K affinity disclosed; directed at p38 kinase [1]; Piperidine analogs (e.g., 5a-d): distinct NCI-60 profile; compound 3c GI50 = 0.62 µM vs. HOP-92 NSCLC [2] |
| Quantified Difference | Qualitative selectivity gain for PI3K over p38 (class-level); morpholine-containing analogs show distinct tumor panel activity from piperidine analogs per NCI-60 data |
| Conditions | Cell-free PI3K enzyme inhibition assay (patent claim scope); NCI-60 human tumor cell line panel, 48 h exposure, SRB endpoint [1][2] |
Why This Matters
For researchers building PI3K-targeted screening libraries, the 2-morpholin-4-yl substituent is a demonstrated structural determinant of PI3K over p38 kinase selectivity, making this compound a relevant member of a patented, kinase-directed chemotype distinct from non-morpholine thiazole series.
- [1] UCB Pharma S.A. Thiazole Derivatives as Kinase Inhibitors. US Patent 8168634 B2, issued May 1, 2012. See column 1, lines 44-67; column 19, lines 45-52. View Source
- [2] Raimondi M, Cammarata A, Echeverry C, et al. Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones. Molecules. 2013;18(5):5842-5859. Compound 3c: GI50 = 0.62 µM (HOP-92). View Source
